molecular formula C12H22FNO3 B15226824 tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Cat. No.: B15226824
M. Wt: 247.31 g/mol
InChI Key: ZFSSZBSNEABTDC-NXEZZACHSA-N
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Description

tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a fluorine atom, and a hydroxypropyl side chain attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the pyrrolidine ring, followed by the introduction of the fluorine atom and the hydroxypropyl side chain. The final step involves the esterification of the carboxylate group with tert-butyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl side chain can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl side chain can yield aldehydes or ketones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxypropyl side chain play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2R,4R)-4-chloro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2R,4R)-4-bromo-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets. This makes it distinct from its chloro and bromo analogs, which may have different reactivity and biological activity profiles.

Properties

Molecular Formula

C12H22FNO3

Molecular Weight

247.31 g/mol

IUPAC Name

tert-butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22FNO3/c1-12(2,3)17-11(16)14-8-9(13)7-10(14)5-4-6-15/h9-10,15H,4-8H2,1-3H3/t9-,10-/m1/s1

InChI Key

ZFSSZBSNEABTDC-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CCCO)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CCCO)F

Origin of Product

United States

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